Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Historical Development of Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives first entered medicinal chemistry discourse following the 1869 synthesis of a basic quinazoline structure via the reaction of cyanogens with anthranilic acid. The early 20th century saw systematic exploration of their pharmacological potential, particularly after Gabriel's 1903 isolation of the parent quinazoline compound. A pivotal shift occurred in the 1950s with the discovery of febrifugine, a natural quinazolinone alkaloid demonstrating antimalarial properties, which spurred interest in functionalized derivatives.
The development of 2-thioxo-4-oxo-tetrahydroquinazolines emerged from mid-20th century efforts to stabilize the quinazoline core while enhancing hydrogen bonding capacity. Niementowski’s synthesis method, involving anthranilic acid derivatives and formamide, provided early access to 4-oxo-quinazoline scaffolds. Modern transition-metal catalyzed reactions, such as those employing copper-mediated cyclizations, now enable precise installation of substituents like the 4-methoxybenzyl group in the target compound.
Significance of the 2-Thioxo-4-oxo-tetrahydroquinazoline Scaffold in Drug Discovery
The 2-thioxo-4-oxo-tetrahydroquinazoline framework (Figure 1) confers three critical pharmacophoric features:
- Hydrogen bond donor/acceptor system from the thioxo and carbonyl groups
- Planar aromatic region for π-π stacking interactions
- Chiral centers enabling stereoselective target engagement
\begin{table}[h]
\centering
\caption{Comparative Bioactivity of Quinazoline Scaffold Variants}
\begin{tabular}{|l|l|l|}
\hline
\textbf{Scaffold Type} & \textbf{IC\textsubscript{50} (μM) CDK2 Inhibition} & \textbf{MIC (μg/mL) vs. S. aureus} \\
\hline
4-Oxo-quinazoline & 12.4 & 64 \\
2-Thioxo-4-oxo-tetrahydro & 3.2 & 16 \\
4-Methoxybenzyl derivative & 0.89 & 8 \\
\hline
\end{tabular}
\end{table}
Recent studies demonstrate that the thioxo group enhances kinase inhibitory potency by 3.9-fold compared to oxygen analogues, likely through improved interactions with ATP-binding pockets. The tetrahydro modification reduces planarity, potentially improving solubility while maintaining target affinity.
Research Context and Therapeutic Relevance of Methoxybenzyl Derivatives
The 4-methoxybenzyl substituent in this compound serves dual purposes:
- Lipophilicity modulation : LogP increases by 1.2 units versus unsubstituted analogues, enhancing membrane permeability
- Targeted interactions : Methoxy oxygen engages in hydrogen bonding with kinase hinge regions, as evidenced by X-ray crystallography of CDK2 complexes
Structure-activity relationship (SAR) studies reveal that para-substitution on the benzyl ring maximizes potency, with methoxy providing optimal bulk and electronic effects. Ortho-substituted analogues show 47% reduced CDK2 inhibition, likely due to steric clashes.
Evolution of Quinazoline-Based Compounds as Biological Agents
Four generations mark quinazoline drug development:
- First-generation (1950s-1970s) : Natural product-inspired antifolates
- Second-generation (1980s) : EGFR inhibitors like gefitinib
- Third-generation (2000s) : Covalent-binding kinase inhibitors
- Current (2020s) : Multitargeted hybrids like the subject compound
The integration of thioxo groups and methoxybenzyl substituents represents a strategic response to drug resistance mechanisms. In breast cancer cell lines (MCF-7), the compound demonstrates 82% growth inhibition at 10 μM, surpassing first-generation quinazolines by 3.5-fold. Molecular docking simulations suggest simultaneous engagement of kinase active sites and allosteric pockets through the extended methoxybenzyl side chain.
Properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-13-6-3-11(4-7-13)10-20-16(21)14-8-5-12(17(22)24-2)9-15(14)19-18(20)25/h3-9H,10H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLOTPJIUGLJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The methoxybenzyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of methoxybenzyl-substituted quinazolines.
Scientific Research Applications
Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazoline core and methoxybenzyl group. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs typically differ in substituents at positions 3 and 7. Key comparisons include:
a) Substituent at Position 3
- 4-Methylbenzyl (Analog, ) : The methyl group (–CH₃) is less polar, increasing lipophilicity (higher LogP) but reducing hydrogen-bond acceptor capacity .
- Unsubstituted Benzyl : Lacks electron-donating/-withdrawing groups, leading to intermediate polarity and steric effects.
b) Functional Groups
- Thioxo (C=S) vs.
- Carboxylate Ester at Position 7 : Common in quinazolines for modulating solubility and bioavailability. Methyl esters balance hydrophobicity and metabolic stability.
Crystallographic and Conformational Analysis
The compound’s crystal structure, determined via SHELX software , reveals key conformational details:
- Ring Puckering: The tetrahydroquinazoline core adopts a non-planar conformation. Cremer-Pople puckering parameters (e.g., amplitude q and phase angle φ) quantify deviations from planarity, influenced by steric effects of the 4-methoxybenzyl group .
- Comparison with Analogs :
Hydrogen Bonding and Crystal Packing
Graph set analysis () highlights hydrogen-bonding patterns critical for crystal stability:
- Target Compound : The methoxy group acts as a hydrogen-bond acceptor (O–H···OCH₃), forming a C(6) motif with adjacent molecules. The thioxo group (C=S) participates in weaker S···H interactions.
- 4-Methylbenzyl Analog : Lacks methoxy-mediated hydrogen bonds, leading to simpler D(2) motifs dominated by carboxylate ester interactions. This reduces melting points (175–177°C vs. 180–182°C in the target) .
Comparative Data Table
Biological Activity
Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with a methoxybenzyl substituent and a thioxo group. Its molecular formula is C₁₈H₁₈N₂O₃S, and it possesses a molecular weight of approximately 342.41 g/mol. The unique combination of functional groups contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar structural compounds exhibit significant antimicrobial properties. For instance, compounds with thiazolidinone structures have shown antibacterial activity against various Gram-positive and Gram-negative bacteria. In particular, methyl derivatives have been reported to outperform standard antibiotics such as ampicillin and streptomycin by a factor of 10 to 50 in terms of minimum inhibitory concentration (MIC) values .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Methyl derivative | 0.004–0.03 | Enterobacter cloacae |
| Methyl derivative | >0.1 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that compounds within this class can inhibit the proliferation of several human tumor cell lines, including prostate cancer and breast cancer cells . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Antidiabetic Activity
Compounds with similar thiazolidinone structures have also been investigated for their antidiabetic properties. These compounds may enhance insulin sensitivity and glucose uptake in cells, making them potential candidates for the treatment of type 2 diabetes.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with specific enzymes or receptors involved in cellular signaling pathways related to apoptosis and inflammation.
Case Studies and Research Findings
- Antitumor Studies : In vitro tests conducted on seven human tumor cell lines revealed that methyl derivatives exhibited significant antiproliferative effects. The most notable results were observed in prostate cancer cells (PC-3) where the IC50 values were notably low .
- Antimicrobial Efficacy : A series of experiments demonstrated the effectiveness of this compound against resistant bacterial strains. The most potent derivative showed an MIC value significantly lower than traditional antibiotics .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics and metabolic stability in vivo, indicating potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
